2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Descripción
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20-19-18(17(13-26-19)15-7-2-1-3-8-15)22-21(23-20)24-11-10-14-6-4-5-9-16(14)12-24/h1-9,13H,10-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYAEGZGDCGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through a multi-step process involving the formation of the thienopyrimidinone core followed by the introduction of the dihydroisoquinoline moiety. One common method involves the use of microwave-assisted synthesis, which provides a clean, green, and efficient protocol. For instance, the reaction of 2-amino-nicotinonitriles with carbonyl compounds catalyzed by DBU under microwave irradiation can yield the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienopyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidinones and dihydroisoquinoline derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features a fused thienopyrimidinone core structure combined with a dihydroisoquinoline moiety. This unique architecture contributes to its distinct biological activities, making it a subject of interest in drug discovery and development.
Medicinal Chemistry
The compound has been investigated for its potential as an antitubercular agent . Studies have demonstrated significant activity against Mycobacterium tuberculosis, indicating its potential role in treating tuberculosis infections. The mechanism of action involves the inhibition of specific bacterial enzymes, which disrupts the bacterial metabolism and growth.
Cancer Research
In the realm of oncology, derivatives of this compound have emerged as potent inhibitors of aldo-keto reductase AKR1C3 , an enzyme implicated in the progression of breast and prostate cancer. The inhibition of AKR1C3 is crucial as it is involved in steroid metabolism and can influence tumor growth and hormone sensitivity.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that modifications to the thienopyrimidinone structure enhanced the selectivity and potency against AKR1C3, suggesting a promising avenue for the development of new anticancer therapies.
Pharmacology
The compound's ability to interact with various biological targets makes it valuable for pharmacological studies. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
- Mechanism of Action : The compound acts by binding to the active site of AKR1C3, where it occupies the oxyanion hole, effectively inhibiting enzyme activity. This interaction is crucial for developing targeted therapies that minimize side effects associated with conventional treatments.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Key Observations
Substitution Patterns: The target compound’s 7-phenyl substituent distinguishes it from most analogs, which typically feature substituents at positions 2 and 6 (e.g., 3-methoxyphenyl in ). Derivatives with 3-hydroxyphenyl groups (e.g., 3b) exhibit higher melting points (~300°C) than methoxy-substituted analogs (~150–250°C), likely due to increased hydrogen-bonding capacity .
Synthetic Efficiency: The target compound’s synthesis achieves high intermediate yields (up to 94%) using protective group strategies, whereas simpler derivatives (e.g., 3a, 12) are synthesized via one-pot reactions with moderate yields (48–61%) .
Functional Group Impact: Methoxy vs. Hydroxy Groups: Hydroxyl-substituted compounds (e.g., 3b) may exhibit improved solubility in polar solvents compared to methoxy analogs, though this could reduce membrane permeability .
Actividad Biológica
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure combines a thienopyrimidinone core with a dihydroisoquinoline moiety, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound's molecular formula is with a molecular weight of 359.45 g/mol. The IUPAC name is 2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one. Its structure is characterized by:
- A fused thienopyrimidinone ring
- A dihydroisoquinoline moiety
Biological Activity Overview
The biological activities of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one include:
1. Antitubercular Activity
Research has shown that this compound exhibits significant activity against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent .
2. Anticancer Properties
Derivatives of this compound have been identified as potent inhibitors of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer. The mechanism involves binding to the active site of the enzyme, effectively inhibiting its function .
3. Apoptosis Induction
In vitro studies have demonstrated that related thieno[3,2-d]pyrimidine compounds can induce apoptosis in various cancer cell lines. For example, halogenated derivatives showed antiproliferative activity against leukemia cell lines and induced apoptosis independent of the cell cycle .
The mechanism of action for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves:
- Enzyme Inhibition : The compound binds to the active site of AKR1C3, preventing substrate access.
- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells through various signaling mechanisms.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves:
- Core formation : Cyclization of thiophene and pyrimidine precursors under controlled conditions (e.g., using trifluoroacetic acid as a catalyst) to generate the thieno[3,2-d]pyrimidinone scaffold .
- Substitution reactions : Introducing the 3,4-dihydroisoquinoline and phenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is critical for isolating the compound in high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing between C-2 and C-4 positions) .
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving ambiguous stereochemistry or confirming crystal packing interactions in solid-state studies .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound’s reported biological activity?
- Target identification : Use kinase profiling assays (e.g., ATP-competitive binding studies) to identify inhibited enzymes, such as tyrosine kinases or cyclin-dependent kinases (CDKs) .
- Cellular assays : Measure apoptosis via flow cytometry (Annexin V/PI staining) or autophagy markers (LC3-II/LC3-I ratio) in cancer cell lines .
- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on the dihydroisoquinoline moiety’s interaction with hydrophobic kinase pockets .
Q. What strategies optimize reaction yields during multi-step synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but require strict temperature control (60–80°C) to avoid side products .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for aryl groups, with yields increasing by 20–30% compared to uncatalyzed routes .
- Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize over-reaction .
Q. How can contradictory data on biological activity be resolved?
- Dose-response analysis : Re-evaluate IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to account for tissue-specific sensitivity .
- Metabolic stability testing : Assess compound degradation in liver microsomes to identify unstable intermediates that may skew in vivo results .
Q. What computational methods predict the compound’s physicochemical properties?
- QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with solubility and permeability .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., sulfur atoms in the thiophene ring) for further functionalization .
Methodological Challenges
Q. How can derivatives of this compound be synthesized to improve pharmacokinetic properties?
- Bioisosteric replacement : Substitute the phenyl group with pyridyl or heteroaryl rings to enhance water solubility while retaining activity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 4-oxo position to improve oral bioavailability .
Q. What protocols ensure compound stability during storage?
- Storage conditions : Lyophilized powders stored at -20°C under argon show <5% degradation over 6 months, whereas solutions in DMSO degrade within weeks .
- Light sensitivity : Amber vials are required to prevent photodegradation of the thienopyrimidine core .
Q. How is structure-activity relationship (SAR) analysis conducted for this scaffold?
- Fragment-based screening : Test truncated analogs (e.g., removing the dihydroisoquinoline group) to identify essential pharmacophores .
- 3D pharmacophore modeling : Align active analogs to define steric and electronic requirements for target binding .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale production .
- Byproduct management : Optimize reaction stoichiometry (e.g., 1.2 equivalents of dihydroisoquinoline precursor) to minimize unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
